molecular formula C20H23N3O4S B2586073 2-methyl-N-{4-[(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide CAS No. 921915-87-9

2-methyl-N-{4-[(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide

Cat. No.: B2586073
CAS No.: 921915-87-9
M. Wt: 401.48
InChI Key: BRKFREKMVWBMKB-UHFFFAOYSA-N
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Description

2-methyl-N-{4-[(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide is a complex organic compound that features a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{4-[(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide typically involves multiple steps. One common approach is the condensation of 2-methylpropanamide with 4-aminobenzenesulfonamide, followed by cyclization with 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors can also be considered to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{4-[(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents onto the phenyl or quinoline rings .

Scientific Research Applications

2-methyl-N-{4-[(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-{4-[(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the sulfonamide group can inhibit enzymes by mimicking the natural substrate. These interactions can disrupt biological pathways and lead to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and sulfonamide-containing molecules. Examples are:

Uniqueness

What sets 2-methyl-N-{4-[(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-methyl-N-[4-[(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-13(2)20(25)21-15-5-8-17(9-6-15)28(26,27)22-16-7-10-18-14(12-16)4-11-19(24)23(18)3/h5-10,12-13,22H,4,11H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKFREKMVWBMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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